molecular formula C10H11ClN2O2S B14643395 Ethyl [(2-chlorophenyl)carbamothioyl]carbamate CAS No. 52077-63-1

Ethyl [(2-chlorophenyl)carbamothioyl]carbamate

Cat. No.: B14643395
CAS No.: 52077-63-1
M. Wt: 258.73 g/mol
InChI Key: DLTUZVSJNCEHST-UHFFFAOYSA-N
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Description

Ethyl [(2-chlorophenyl)carbamothioyl]carbamate is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a carbamothioyl group, and an ethyl carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(2-chlorophenyl)carbamothioyl]carbamate typically involves the reaction of 2-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with an alcohol to form the carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl [(2-chlorophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl [(2-chlorophenyl)carbamothioyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(2-chlorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission .

Comparison with Similar Compounds

Uniqueness: Ethyl [(2-chlorophenyl)carbamothioyl]carbamate is unique due to the presence of the chlorinated aromatic ring and the carbamothioyl group, which confer specific chemical and biological properties.

Properties

CAS No.

52077-63-1

Molecular Formula

C10H11ClN2O2S

Molecular Weight

258.73 g/mol

IUPAC Name

ethyl N-[(2-chlorophenyl)carbamothioyl]carbamate

InChI

InChI=1S/C10H11ClN2O2S/c1-2-15-10(14)13-9(16)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,13,14,16)

InChI Key

DLTUZVSJNCEHST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

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